Cas no 876669-38-4 ([(1-Cyanocyclohexyl)carbamoyl]methyl 5,6-dihydro-1,4-dioxine-2-carboxylate)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 5,6-dihydro-1,4-dioxine-2-carboxylate structure](https://www.kuujia.com/scimg/cas/876669-38-4x500.png)
[(1-Cyanocyclohexyl)carbamoyl]methyl 5,6-dihydro-1,4-dioxine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- EN300-26685434
- CHEMBL1890301
- MLS002164118
- Z18825039
- [(1-cyanocyclohexyl)carbamoyl]methyl 5,6-dihydro-1,4-dioxine-2-carboxylate
- 876669-38-4
- AKOS033644176
- SMR001246494
- [(1-Cyanocyclohexyl)carbamoyl]methyl 5,6-dihydro-1,4-dioxine-2-carboxylate
-
- Inchi: 1S/C14H18N2O5/c15-10-14(4-2-1-3-5-14)16-12(17)9-21-13(18)11-8-19-6-7-20-11/h8H,1-7,9H2,(H,16,17)
- InChI Key: LSNQBUHFLBFMMB-UHFFFAOYSA-N
- SMILES: O=C(COC(C1=COCCO1)=O)NC1(C#N)CCCCC1
Computed Properties
- Exact Mass: 294.12157168g/mol
- Monoisotopic Mass: 294.12157168g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 485
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 97.6Ų
[(1-Cyanocyclohexyl)carbamoyl]methyl 5,6-dihydro-1,4-dioxine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26685434-0.05g |
[(1-cyanocyclohexyl)carbamoyl]methyl 5,6-dihydro-1,4-dioxine-2-carboxylate |
876669-38-4 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
[(1-Cyanocyclohexyl)carbamoyl]methyl 5,6-dihydro-1,4-dioxine-2-carboxylate Related Literature
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
Additional information on [(1-Cyanocyclohexyl)carbamoyl]methyl 5,6-dihydro-1,4-dioxine-2-carboxylate
Professional Introduction to [(1-Cyanocyclohexyl)carbamoyl]methyl 5,6-dihydro-1,4-dioxine-2-carboxylate (CAS No. 876669-38-4)
[(1-Cyanocyclohexyl)carbamoyl]methyl 5,6-dihydro-1,4-dioxine-2-carboxylate is a specialized organic compound with significant applications in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 876669-38-4, has garnered attention due to its unique structural properties and potential utility in the development of novel therapeutic agents. The molecular structure of this compound incorporates a (1-cyanocyclohexyl)carbamoyl moiety, which is known for its versatility in medicinal chemistry, alongside a 5,6-dihydro-1,4-dioxine-2-carboxylate backbone. These features make it a promising candidate for further investigation in drug discovery and synthetic chemistry.
The (1-cyanocyclohexyl)carbamoyl group is particularly noteworthy as it introduces both electron-withdrawing and steric effects into the molecule. This can influence the compound's reactivity and interactions with biological targets, making it a valuable building block for designing molecules with specific pharmacological profiles. The 5,6-dihydro-1,4-dioxine-2-carboxylate moiety, on the other hand, contributes to the overall rigidity and stability of the molecule, which can be advantageous in terms of metabolic stability and binding affinity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the behavior of such compounds with greater accuracy. Studies have shown that the presence of the (1-cyanocyclohexyl)carbamoyl group can enhance the binding affinity of small molecules to certain protein targets, making this compound a potential lead for drug development. Furthermore, the 5,6-dihydro-1,4-dioxine-2-carboxylate core has been identified as a key structural element in several bioactive molecules, suggesting its importance in modulating biological activity.
In the context of current research, this compound has been explored for its potential role in modulating enzyme activity and inhibiting pathways associated with various diseases. For instance, studies have indicated that derivatives of this compound may exhibit inhibitory effects on certain enzymes involved in inflammation and oxidative stress. These findings are particularly relevant given the increasing interest in developing therapeutics that target these pathways for conditions such as neurodegenerative diseases and chronic inflammatory disorders.
The synthesis of [(1-Cyanocyclohexyl)carbamoyl]methyl 5,6-dihydro-1,4-dioxine-2-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the (1-cyanocyclohexyl)carbamoyl group typically involves cyanation reactions followed by carbamoylation steps, while the 5,6-dihydro-1,4-dioxine-2-carboxylate core is often constructed through cyclization reactions. Advanced synthetic techniques such as transition metal catalysis and flow chemistry have been employed to improve efficiency and scalability.
One of the most exciting aspects of this compound is its potential for further derivatization. By modifying various functional groups within its structure, researchers can generate a library of analogs with tailored properties. This approach has been successfully applied in other areas of drug discovery, where subtle changes in molecular structure can lead to significant improvements in potency and selectivity. The versatility of [(1-Cyanocyclohexyl)carbamoyl]methyl 5,6-dihydro-1,4-dioxine-2-carboxylate makes it an attractive scaffold for such explorations.
The pharmacokinetic properties of this compound are also under investigation. Understanding how a molecule is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its suitability as a drug candidate. Preliminary studies suggest that modifications to the (1-cyanocyclohexyl)carbamoyl group can influence solubility and metabolic clearance rates. Optimizing these parameters will be essential for developing a viable therapeutic agent based on this scaffold.
Another area of interest is the potential use of this compound in combination therapies. The ability to design molecules that act synergistically with existing drugs can lead to more effective treatment regimens. For example, if [(1-Cyanocyclohexyl)carbamoyl]methyl 5,6-dihydro-1,4-dioxine-2-carboxylate demonstrates inhibitory effects on a particular enzyme pathway while another drug targets a different aspect of the same disease process, their combined use could provide therapeutic benefits beyond what either drug could achieve alone.
In conclusion, [(1-Cyanocyclohexyl)carbamoyl]methyl 5,6-dihydro-1,4-dioxine-2-carboxylate (CAS No. 876669-38-4) represents a promising avenue for pharmaceutical research due to its unique structural features and potential biological activities. The combination of computational modeling with experimental validation provides a robust framework for further exploring its therapeutic potential. As research continues to uncover new applications for this compound and its derivatives، it is likely to play an increasingly important role in the development of novel treatments across various medical disciplines.
876669-38-4 ([(1-Cyanocyclohexyl)carbamoyl]methyl 5,6-dihydro-1,4-dioxine-2-carboxylate) Related Products
- 1806856-64-3(3-Bromo-4-(difluoromethyl)-2-hydroxypyridine-5-methanol)
- 2035023-37-9(3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile)
- 1558873-80-5(4,6-dimethylpiperidine-3-carboxylic acid)
- 1073354-57-0(trans-3-Cyclopentylpropen-1-ylboronic Acid Pinacol Ester)
- 1480222-85-2(1-(3-methoxypropyl)cyclopropylmethanamine)
- 1171920-37-8(N-(2-((tert-Butyldimethylsilyloxy)methyl)furo3,2-bpyridin-7-yl)pivalamide)
- 2309447-88-7(2-{[6-(5-Bromopyridin-2-yl)-2-azaspiro[3.4]octan-6-yl]oxy}acetic acid)
- 1806133-42-5(2-Iodo-5-nitro-3-(trifluoromethoxy)pyridine-4-carbonyl chloride)
- 623581-88-4(2H-1,2-Thiazine, tetrahydro-6-methyl-, 1,1-dioxide)
- 1526787-78-9(CID 79127579)



